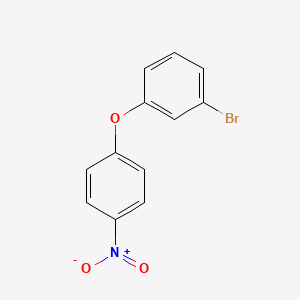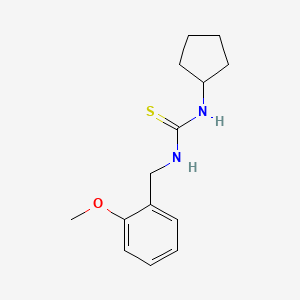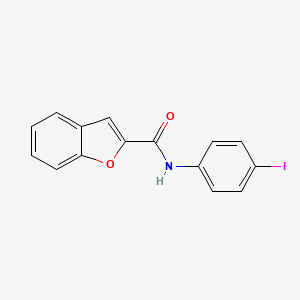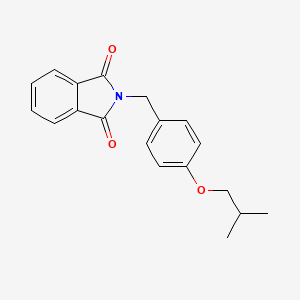![molecular formula C16H24N2O5S B5696560 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5696560.png)
1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine exerts its therapeutic effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine reduces inflammation and has potential anti-tumor effects.
Biochemical and Physiological Effects:
1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine also inhibits the proliferation of cancer cells and induces apoptosis. In addition, 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of inflammation and tumor growth. However, one limitation of using 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential therapeutic effects in vivo. Another area of interest is the development of more soluble forms of 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine that can be administered in vivo. Finally, further studies are needed to investigate the potential long-term effects of 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine on human health and its safety profile.
Métodos De Síntesis
The synthesis of 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves the reaction of 1-benzoylpiperazine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with butyryl chloride to obtain 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-5-16(19)17-8-10-18(11-9-17)24(20,21)13-6-7-14(22-2)15(12-13)23-3/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJADCROMLIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)


![N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5696510.png)
![2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)
![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)

![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)